molecular formula C16H23NO4S B2543749 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide CAS No. 2097913-85-2

4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide

Cat. No.: B2543749
CAS No.: 2097913-85-2
M. Wt: 325.42
InChI Key: ZKHYUMCXWTWFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a hydroxycyclohexenyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Ethoxy Group: This can be achieved through an ethylation reaction using ethyl iodide and a suitable base.

    Introduction of the Hydroxycyclohexenyl Group: This step involves the cyclization of a suitable precursor, followed by hydroxylation.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its sulfonamide group.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The hydroxycyclohexenyl group may also play a role in binding to specific receptors or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-[(1-hydroxycyclohexyl)methyl]-3-methylbenzene-1-sulfonamide: Lacks the double bond in the cyclohexenyl group.

    4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness

4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide is unique due to the presence of both the hydroxycyclohexenyl and sulfonamide groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-3-21-15-8-7-14(11-13(15)2)22(19,20)17-12-16(18)9-5-4-6-10-16/h5,7-9,11,17-18H,3-4,6,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHYUMCXWTWFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.